

CT-721: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: CT-721

Cat. No.: B12430244

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An In-depth Analysis of a Novel Bcr-Abl Kinase Inhibitor for Chronic Myeloid Leukemia

CT-721 is a potent, time-dependent, ATP-competitive inhibitor of the Bcr-Abl kinase, including the T315I mutant, a common source of resistance to first-line treatments for Chronic Myeloid Leukemia (CML).[1][2][3] Developed through computational modeling and Structure-Activity Relationship (SAR) analysis, this imidazopyridazine-based compound has demonstrated significant in vitro and in vivo efficacy, positioning it as a promising candidate for further development in the treatment of CML.[1]

Core Mechanism of Action

CT-721 functions as a potent inhibitor of both wild-type and T315I mutant Bcr-Abl kinases.[1] Its mechanism is characterized by time-dependent inhibition, where its inhibitory potency increases with the pre-incubation time with the kinase.[1] This suggests a strong and stable binding to the target enzyme. By competitively binding to the ATP-binding site of the Bcr-Abl kinase, **CT-721** effectively blocks its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells.[1][4]

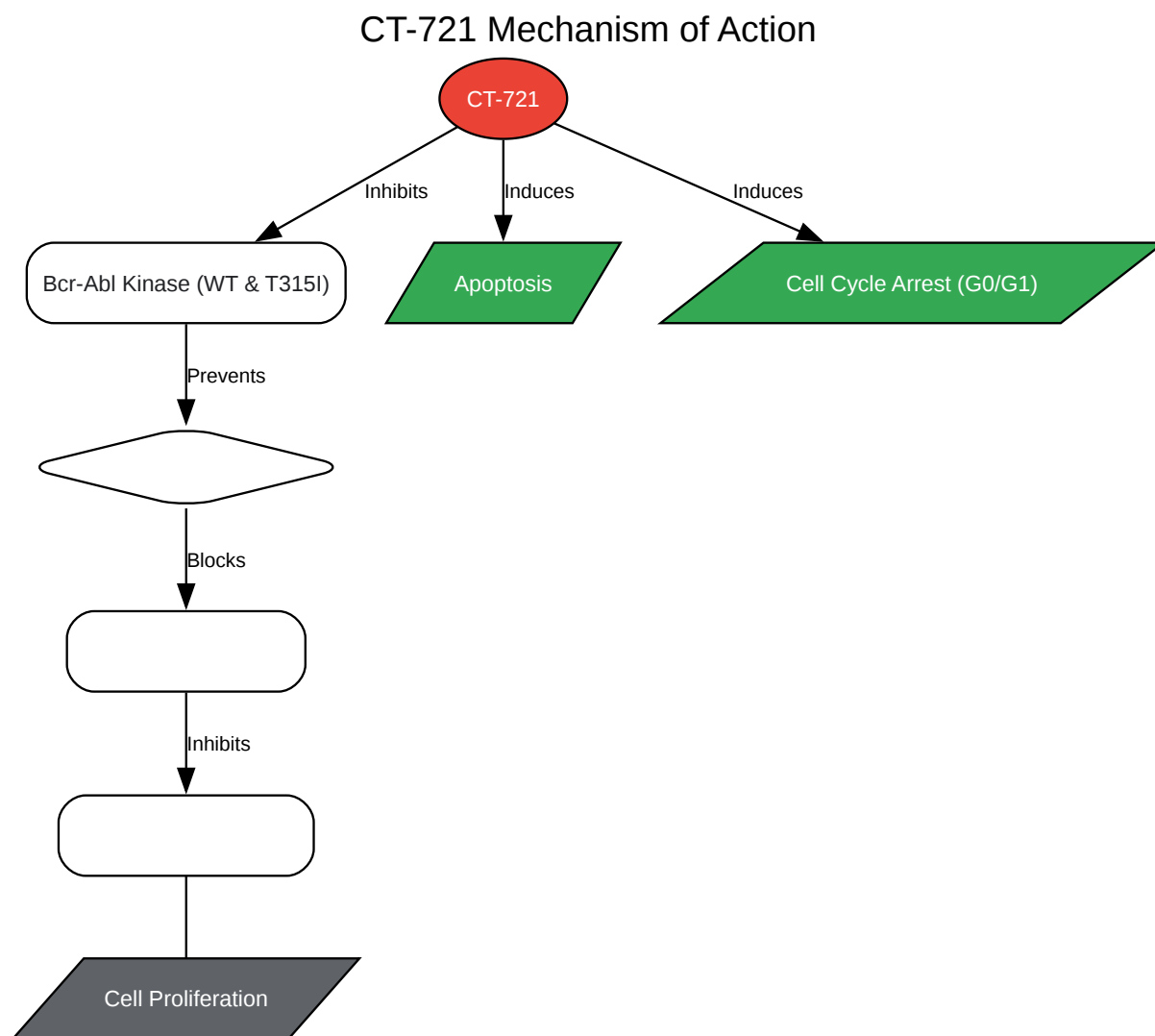
Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of **CT-721** has been quantified across various cell lines and kinase assays, demonstrating its potency and selectivity.

Assay Type	Target	Cell Line	IC50 Value	Notes
Kinase Inhibition	Wild-type Bcr-Abl	-	21.3 ± 1.1 nM	-
Kinase Inhibition	T315I mutant Bcr-Abl	-	65.0 ± 6.2 nM	-
Time-dependent Kinase Inhibition	Abl Kinase	-	12.1 nM (0 hr pre-incubation)	IC50 decreased 9-fold after 2 hours.
Time-dependent Kinase Inhibition	Abl Kinase	-	1.3 nM (2 hr pre-incubation)	IC50 decreased 9-fold after 2 hours.
Cell Proliferation	CML Cells (Philadelphia chromosome positive)	K562	~1 nM	-
Cell Proliferation	CML Cells (Philadelphia chromosome positive)	KU812	~1 nM	-
Cell Proliferation	Ba/F3 stable cell line	Ba/F3-Bcr-AblWT	Potent Inhibition	-
Cell Proliferation	Ba/F3 stable cell line	Ba/F3-Bcr-AblT315I	Potent Inhibition	-

Signaling Pathway Inhibition

CT-721 effectively suppresses the phosphorylation of Bcr-Abl and its downstream signaling proteins. This disruption of key cellular pathways leads to the induction of apoptosis and cell cycle arrest in leukemia cells.

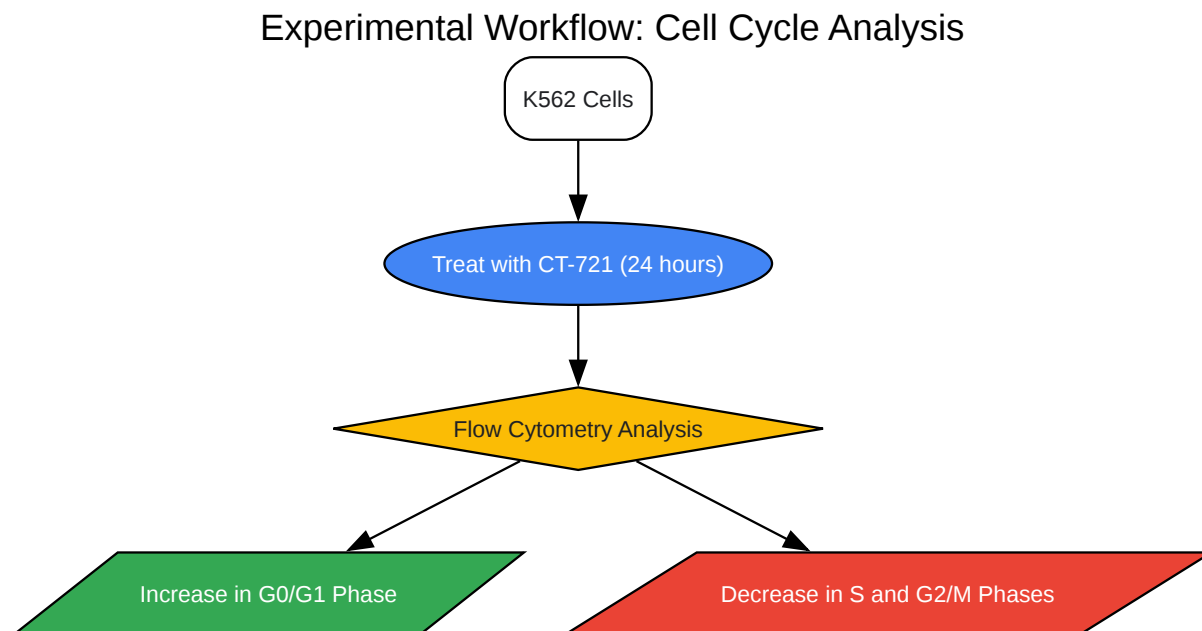


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Figure 1: CT-721 inhibits Bcr-Abl, blocking downstream signaling and inducing apoptosis.

Cellular Effects: Apoptosis and Cell Cycle Arrest

Treatment of CML cell lines with **CT-721** leads to a dose-dependent increase in apoptosis.[1] Furthermore, the compound induces a pronounced G0/G1 phase cell cycle arrest, effectively halting the proliferation of leukemia cells.[1]



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Figure 2: Workflow for assessing the effect of **CT-721** on the cell cycle of K562 cells.

In Vivo Efficacy and Pharmacokinetics

In xenograft models using K562 and KU812 cell lines, **CT-721** demonstrated efficacious inhibition of tumor growth.[1] Pharmacokinetic studies in rats revealed a favorable profile, with slow metabolism and better oral exposure compared to Ponatinib.[4] Importantly, in vivo pharmacodynamic studies showed a clear correlation between the concentration of **CT-721** in tumor tissues and the inhibition of Bcr-Abl and ERK phosphorylation, confirming its mechanism-based anti-tumor activity.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

- Objective: To determine the IC₅₀ values of **CT-721** against wild-type and T315I mutant Bcr-Abl kinases.

- Methodology: A biochemical assay was performed to measure the kinase activity in the presence of varying concentrations of **CT-721**. For time-dependent inhibition studies, the kinase was pre-incubated with **CT-721** for specified durations (e.g., two hours) before initiating the kinase reaction.^[1]

Cell Proliferation Assay

- Objective: To evaluate the inhibitory effect of **CT-721** on the growth of various leukemia and solid tumor cell lines.
- Methodology: Cell lines, including K562 and KU812, were treated with different concentrations of **CT-721**. Cell viability was assessed after a defined period to determine the IC50 values.^[1]

Western Blot Analysis for Signaling Pathway Inhibition

- Objective: To investigate the effect of **CT-721** on the phosphorylation of Bcr-Abl and its downstream targets.
- Methodology: K562 and KU812 cells were treated with **CT-721** for a specified time (e.g., 1 hour). Cell lysates were then subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated and total Bcr-Abl and Crkl.^[1]

Apoptosis Assay

- Objective: To assess the induction of apoptosis by **CT-721** in leukemia cells.
- Methodology: K562 and Ba/F3-Bcr-Abl cells were treated with **CT-721** for 24 hours. Apoptosis was quantified by flow cytometry, distinguishing between early and late-phase apoptosis.^[1]

Cell Cycle Analysis

- Objective: To determine the effect of **CT-721** on cell cycle progression.
- Methodology: K562 cells were exposed to **CT-721** for 24 hours. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed by flow cytometry.^[1]

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **CT-721** in a living organism.
- Methodology: Xenograft models were established by implanting K562 or KU812 cells into mice. The mice were then treated with **CT-721**, and tumor growth was monitored over time.

[1]

Chemical Properties

Property	Value
CAS Number	1388710-60-8
Molecular Formula	C30H29ClN6O
Molar Mass	525.04 g/mol
Chemical Structure	Imidazopyridazine-based compound
Special Features	Contains an Alkyne group, making it a click chemistry reagent.

Source:[2][5][6]

Conclusion

CT-721 is a highly potent and selective Bcr-Abl kinase inhibitor with a compelling preclinical profile. Its ability to overcome T315I mutant-mediated resistance, combined with its favorable pharmacokinetic properties, underscores its potential as a valuable therapeutic agent for the treatment of Chronic Myeloid Leukemia. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

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